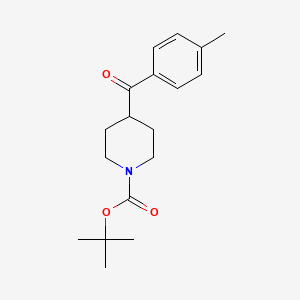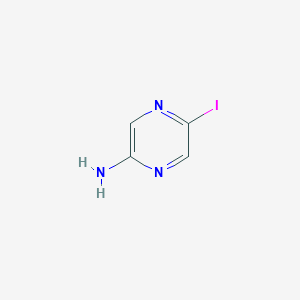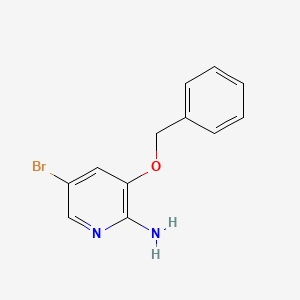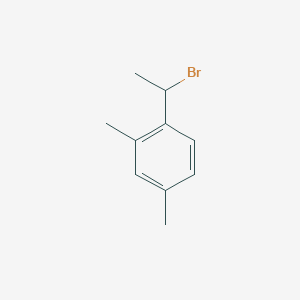
4-Acetyl-3’-(benzyloxy)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Acetyl-3'-(benzyloxy)biphenyl" is a biphenyl derivative that is of interest due to its potential applications in polymer chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar biphenyl derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of biphenyl derivatives is often achieved through Friedel–Crafts acylation, a process that involves the reaction of biphenyls with acyl chlorides in the presence of a Lewis acid catalyst such as AlCl3. In the first paper, a biphenyl derivative with two benzoylphenoxy groups at the 2,2′-positions is used as an acyl-acceptant monomer for polymerization with arenedicarbonyl chlorides, resulting in high molecular weight aromatic polyketones . This suggests that similar methods could potentially be applied to synthesize "4-Acetyl-3'-(benzyloxy)biphenyl" and related compounds.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be complex, with the potential for various substituents to influence the overall geometry and properties of the molecule. The second paper discusses the use of X-ray diffraction, IR spectroscopy, and DFT calculations to analyze the structure of a benzamide derivative . These techniques could be applied to "4-Acetyl-3'-(benzyloxy)biphenyl" to determine its precise molecular geometry, crystal system, and electronic properties.
Chemical Reactions Analysis
Biphenyl derivatives can participate in a range of chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for "4-Acetyl-3'-(benzyloxy)biphenyl," but they do describe the reactivity of similar compounds. For instance, the first paper mentions the reactivity of the biphenyl derivative in polymerization reactions , while the third paper discusses the antioxidant activity of a triazolone molecule, which could be relevant if "4-Acetyl-3'-(benzyloxy)biphenyl" possesses similar functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. The first paper highlights the solubility of aromatic polyketones in organic solvents and their heat resistibility, which are attributed to the sp2 hybridization of the carbon atoms in the polymer . The second paper provides insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a benzamide derivative . The third paper discusses the spectroscopic properties and solvent effects on the energetic behavior of a triazolone molecule . These findings can be used to infer the properties of "4-Acetyl-3'-(benzyloxy)biphenyl," such as its solubility, thermal stability, and electronic characteristics.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Biphenyl-Derivate, einschließlich „4-Acetyl-3’-(benzyloxy)biphenyl“, wurden auf ihr Potenzial als antimikrobielle Mittel gegen antibiotikaresistente Bakterien untersucht . Verbindungen, die „this compound“ ähneln, haben eine potente antibakterielle Aktivität gegen weit verbreitete antibiotikaresistente grampositive und gramnegative Krankheitserreger gezeigt .
Synthese von Medikamenten
Biphenyl-Verbindungen, einschließlich „this compound“, werden zur Herstellung einer breiten Palette von Medikamenten verwendet . Sie sind wichtige Zwischenprodukte in der organischen Chemie und sind die strukturelle Einheit einer großen Bandbreite an Verbindungen mit pharmakologischen Aktivitäten .
Landwirtschaftliche Produkte
Biphenyl-Derivate werden bei der Produktion von landwirtschaftlichen Produkten verwendet . Sie werden als Bausteine für grundlegende Flüssigkristalle verwendet .
Organische Leuchtdioden (OLEDs)
Biphenyl-Derivate werden bei der Herstellung von fluoreszierenden Schichten in organischen Leuchtdioden (OLEDs) verwendet .
Antifungal Aktivität
Biphenyl-Verbindungen wurden auf ihre antifungalen Eigenschaften untersucht . Sie werden bei der Synthese von Antimykotika verwendet .
Anti-inflammatorische Aktivität
Biphenyl-Verbindungen wurden auf ihre entzündungshemmenden Eigenschaften untersucht . Sie werden bei der Synthese von nichtsteroidalen Antirheumatika (NSAR) verwendet .
Antitumor Aktivität
Biphenyl-Verbindungen wurden auf ihre Antitumor-Eigenschaften untersucht . Sie werden bei der Synthese von Antitumor-Medikamenten verwendet .
Antimalaria Aktivität
Biphenyl-Verbindungen wurden auf ihre antimalariellen Eigenschaften untersucht . Sie werden bei der Synthese von Antimalaria-Medikamenten verwendet .
Eigenschaften
IUPAC Name |
1-[4-(3-phenylmethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c1-16(22)18-10-12-19(13-11-18)20-8-5-9-21(14-20)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBNVVTFNNRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227122 |
Source


|
| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756484-20-5 |
Source


|
| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756484-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3′-(Phenylmethoxy)[1,1′-biphenyl]-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














